Comprehensive Safety and Application Whitepaper: 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9)
Comprehensive Safety and Application Whitepaper: 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9)
Executive Summary
In the landscape of modern medicinal chemistry, the cinnoline (1,2-benzodiazine) heterocycle has emerged as a privileged scaffold, acting as a critical bioisostere to the more traditional quinazoline and quinoline cores. 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9) is a highly specialized, reactive intermediate utilized in the synthesis of advanced receptor tyrosine kinase (RTK) and phosphodiesterase (PDE) inhibitors.
This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes the physicochemical hazards of CAS 6937-71-9 with its mechanistic utility, providing drug development professionals with a self-validating guide to safely handling, storing, and deploying this molecule in nucleophilic aromatic substitution (SNAr) workflows.
Chemical Identity & Physicochemical Data
To effectively handle and utilize this intermediate, its physical parameters must be understood. The electron-donating methoxy groups at C6 and C7, combined with the electron-withdrawing nature of the diaza core, create a highly polarized molecule.
| Property | Value / Description |
| Chemical Name | 6,7-Dimethoxy-4-(methylthio)cinnoline |
| CAS Registry Number | 6937-71-9 |
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| Physical Appearance | Off-white to pale yellow crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in H2O |
| Reactivity Center | C4 (Electrophilic ipso-carbon) |
| Leaving Group | Methylthio (-SCH3) |
Advanced Hazard Assessment & Toxicological Causality
Standard SDS documentation often lists hazards without explaining the underlying chemical etiology. Understanding why CAS 6937-71-9 is hazardous is critical for designing robust safety protocols.
Mechanistic Toxicology (GHS Classification)
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Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The C4 position of the cinnoline ring is highly electron-deficient due to the adjacent nitrogen atoms and the leaving-group potential of the methylthio moiety. This renders the molecule a potent electrophile. Upon contact with biological tissues, it can undergo spontaneous SNAr reactions with endogenous nucleophiles (e.g., cysteine thiols or lysine amines in epidermal/ocular proteins), leading to covalent modification, protein denaturation, and subsequent inflammatory irritation.
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Respiratory Irritation (Category 3, H335): Inhalation of the fine powder exposes the mucosal membranes to the same electrophilic stress, triggering acute respiratory irritation.
First Aid & Emergency Response Causality
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Skin/Eye Contact: Immediate and prolonged flushing with water (15+ minutes) is required. Causality: Water acts as a competing, albeit weak, nucleophile and physically dilutes the localized concentration of the electrophile before irreversible protein adduction occurs.
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Inhalation: Move to fresh air. If pulmonary edema is suspected, administer oxygen. Causality: The compound can deplete local glutathione levels in the lungs; supportive oxygen therapy mitigates the resulting oxidative stress.
Safe Handling, Storage, & Stability Protocols
Storage Conditions & Degradation Pathways
CAS 6937-71-9 must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) , protected from light.
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The Causality of Degradation: The methylthio ether is susceptible to slow oxidation by atmospheric oxygen, converting it into a sulfoxide or sulfone. While sulfoxides are technically superior leaving groups, uncontrolled oxidation leads to batch-to-batch inconsistency, unpredictable reaction kinetics, and impure starting materials.
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Self-Validation Check: Before utilizing a stored batch, perform a rapid 1H-NMR check. The intact methylthio protons should appear as a sharp singlet near δ 2.6 ppm. A downfield shift ( ∼δ 3.0 ppm) indicates sulfoxide contamination.
Engineering Controls & PPE
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Ventilation: Must be handled in a certified chemical fume hood. SNAr reactions utilizing this compound generate methanethiol (CH3SH) as a byproduct—a highly toxic gas with an offensive odor detectable at parts-per-billion levels.
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PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the lipophilicity of the dimethoxy groups, the compound can permeate thin latex rapidly.
Synthetic Utility: The Cinnoline Scaffold in Drug Discovery
Bioisosterism & Target Profiles
The cinnoline core is a direct bioisostere of the quinazoline core found in blockbuster oncology drugs like Erlotinib and Gefitinib. Shifting the nitrogen from the 3-position (quinazoline) to the 2-position (cinnoline) alters the hydrogen-bond acceptor angle in the kinase hinge region. This subtle geometric shift has been successfully leveraged to overcome acquired resistance mutations in RTKs and to design highly selective inhibitors for Phosphodiesterase 10A (PDE10A), a target for schizophrenia .
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The utility of CAS 6937-71-9 lies in the lability of the 4-methylthio group. Under thermal or catalytic conditions, primary or secondary amines attack the C4 position. The formation of the Meisenheimer complex is stabilized by the electron-withdrawing diaza system, followed by the expulsion of the methanethiolate anion.
Experimental Workflows
Step-by-Step SNAr Protocol
The following protocol outlines the synthesis of a 4-amino-6,7-dimethoxycinnoline derivative. This workflow is designed as a self-validating system to ensure high yield and safety.
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Preparation & Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve CAS 6937-71-9 (1.0 eq, 1.0 mmol) and the desired amine nucleophile (1.5 eq, 1.5 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
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Base Addition & Scrubber Integration (Critical Safety Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Connect the flask's reflux condenser to a gas bubbler submerged in a concentrated sodium hypochlorite (bleach) solution. Causality: DIPEA acts as an acid scavenger, driving the reaction forward. The bleach scrubber oxidizes the expelled, highly toxic methanethiol gas into odorless, water-soluble methanesulfonic acid.
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Thermal Activation: Heat the reaction mixture to 100°C under an Argon atmosphere for 12–18 hours.
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Reaction Monitoring (Self-Validation): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 237.0 [M+H]+) is consumed, replaced by the product mass (m/z = Amine MW + 236.29 - 48.11 + 1).
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Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl (3 x 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing emulsion formation and simplifying purification.
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Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (gradient: 0-10% MeOH in DCM).
Experimental Workflow Visualization
Caption: Experimental workflow for the SNAr of CAS 6937-71-9 with amine nucleophiles.
Downstream Pharmacological Pathways
Once CAS 6937-71-9 is functionalized into a 4-amino derivative, it gains potent biological activity. Recent literature highlights these derivatives as highly selective inhibitors of PDE10A and Platelet-Derived Growth Factor Receptor (PDGFR) . The dimethoxy groups anchor the molecule in the hydrophobic pockets of these enzymes, while the newly attached amine tail dictates target selectivity.
Caption: Mechanism of action for cinnoline derivatives in downstream biological signaling.
References
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Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI) / PubMed Central URL: [Link]
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Title: Recent Developments in the Synthesis of Cinnoline Derivatives Source: ResearchGate URL: [Link]
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Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
